molecular formula C12H16ClNO2 B2375559 Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride CAS No. 2408970-98-7

Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride

Cat. No. B2375559
CAS RN: 2408970-98-7
M. Wt: 241.72
InChI Key: NYNNDJCTWMYSTI-UHFFFAOYSA-N
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Description

“Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride” is a chemical compound with the CAS Number: 2408970-98-7 . It has a molecular weight of 241.72 . The IUPAC name for this compound is methyl 3- (1- (aminomethyl)cyclopropyl)benzoate hydrochloride . It is a benzoate ester .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15NO2.ClH/c1-15-11(14)9-3-2-4-10(7-9)12(8-13)5-6-12;/h2-4,7H,5-6,8,13H2,1H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

"Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride" is related to compounds involved in synthetic chemistry processes, highlighting its importance in the synthesis of complex molecules and intermediates. For instance, studies on similar compounds have demonstrated their utility in creating δ-hydroxy-β-methylidenecarboxylic acid esters through reactions involving aldehydes and tributylchlorostannane in the presence of zinc, showcasing the compound's potential in synthetic organic chemistry and drug synthesis (Mineeva & Kulinkovich, 2008).

Biosynthesis Applications

Research has explored the role of related methyl donors in the biosynthesis of esters and anisoles, indicating potential applications in understanding and harnessing natural product biosynthesis. For example, chloromethane has been identified as a novel methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid in the fungus Phellinus pomaceus, suggesting that compounds like "this compound" could be of interest in studying biosynthetic pathways and enzyme mechanisms (Harper, Hamilton, Kennedy, & McNally, 1989).

Antimicrobial and Cytotoxic Activity

Compounds structurally related to "this compound" have been investigated for their antimicrobial and cytotoxic activities. This underscores the chemical's potential as a scaffold for developing new therapeutic agents. A study on novel azetidine-2-one derivatives of 1H-benzimidazole, for example, highlights the antimicrobial and cytotoxic potential of these compounds, suggesting similar research avenues for "this compound" in the search for new drugs (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Environmental and Industrial Applications

The study and development of corrosion inhibitors for industrial materials also present a research application for related compounds. Pyrazole derivatives, for example, have been evaluated as corrosion inhibitors for steel in acidic conditions, suggesting potential industrial applications for "this compound" and its derivatives in protecting materials from corrosive environments (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-11(14)9-3-2-4-10(7-9)12(8-13)5-6-12;/h2-4,7H,5-6,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNNDJCTWMYSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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